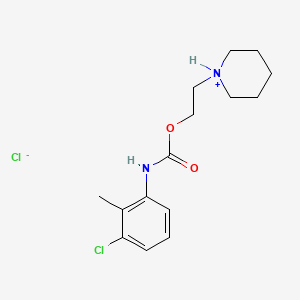

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride typically involves the reaction of piperidine with 3-chloro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted carbamates

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of piperidine derivatives, including compounds similar to 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride. The results showed that these compounds could inhibit the proliferation of cancer cells in vitro, suggesting a pathway for further development into anticancer drugs .

Agriculture

Pesticidal Properties

Research into the agricultural applications of this compound highlights its potential as a pesticide. The chlorinated aromatic structure can enhance the bioactivity against pests, making it suitable for use in crop protection.

Case Study: Insecticidal Efficacy

A field study evaluated the insecticidal efficacy of carbamate derivatives on common agricultural pests. The findings revealed that the application of such compounds led to a significant reduction in pest populations while maintaining crop yield, demonstrating their practical utility in sustainable agriculture .

Material Science

Polymer Chemistry

The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it valuable for developing new materials with tailored properties.

Case Study: Development of Biodegradable Polymers

Research conducted on the incorporation of piperidine derivatives into polymer matrices showed promising results in creating biodegradable materials. These materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .

Summary of Applications

Mécanisme D'action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride

- 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-2-methylphenyl group can impart distinct properties compared to other similar compounds .

Activité Biologique

2-Piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in drug design. The presence of a carbamate group and a chloro-substituted phenyl moiety contributes to its biological properties.

Chemical Formula: C15H22ClN2O2

Biological Activity Overview

Research indicates that compounds containing piperidine derivatives exhibit various biological activities, including:

- Anticancer Activity: Piperidine derivatives have been shown to possess cytotoxic effects against several cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in myeloma and leukemia cells by modulating key apoptotic pathways such as p53 and Bax expression .

- Antimicrobial Activity: The antifungal properties of piperidine derivatives have been explored, particularly against resistant strains like Candida auris. Novel derivatives have shown promising results with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating their potential as antifungal agents .

Case Studies

-

Anticancer Efficacy:

In a study evaluating the anticancer properties of piperidine-based compounds, it was found that certain derivatives significantly inhibited the growth of hematological cancer cell lines. Molecular docking studies revealed that these compounds effectively bind to target proteins involved in cancer progression . -

Antifungal Activity:

A series of piperidine derivatives were synthesized and tested against clinical isolates of C. auris. The results highlighted their capability to disrupt fungal cell membranes and induce apoptosis, demonstrating their potential as therapeutic agents against resistant fungal infections .

Data Tables

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- Apoptosis Induction: The compound appears to activate apoptotic pathways by increasing the expression of pro-apoptotic genes.

- Membrane Disruption: In antifungal applications, the compound's ability to disrupt the plasma membrane of pathogens is critical for its efficacy.

Propriétés

Numéro CAS |

20224-18-4 |

|---|---|

Formule moléculaire |

C15H22Cl2N2O2 |

Poids moléculaire |

333.2 g/mol |

Nom IUPAC |

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride |

InChI |

InChI=1S/C15H21ClN2O2.ClH/c1-12-13(16)6-5-7-14(12)17-15(19)20-11-10-18-8-3-2-4-9-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |

Clé InChI |

MNPOIERCIMBSRA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1Cl)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.